Apatinib Mesylate

Catalog No.
S541490
CAS No.
1218779-75-9
M.F
C25H27N5O4S
M. Wt
493.582
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apatinib Mesylate

CAS Number

1218779-75-9

Product Name

Apatinib Mesylate

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;methanesulfonic acid

Molecular Formula

C25H27N5O4S

Molecular Weight

493.582

InChI

InChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)

InChI Key

FYJROXRIVQPKRY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4

Solubility

Soluble in DMSO

Synonyms

Rivoceranib Mesylate; Apatinib Mesylate

Description

The exact mass of the compound Apatinib Mesylate is 493.1784 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-angiogenic effects:

Apatinib mesylate acts by inhibiting the activity of several receptor tyrosine kinases (RTKs), including VEGFR-2, PDGFR-β, and FGFR-1. These RTKs play a crucial role in promoting the growth and development of new blood vessels, which are essential for tumor growth and metastasis. By blocking these pathways, apatinib mesylate disrupts the tumor's blood supply, limiting oxygen and nutrient delivery, ultimately leading to tumor cell death [].

Source

Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:

Anti-tumor effects:

Apatinib mesylate exhibits its anti-tumor effects through various mechanisms beyond just anti-angiogenesis. Studies suggest it can:

  • Induce tumor cell death (apoptosis): Apatinib mesylate can directly trigger apoptosis in cancer cells by affecting various signaling pathways, including the PI3K/AKT pathway [].
  • Inhibit cell proliferation: The drug can suppress the uncontrolled division of cancer cells by targeting specific signaling molecules involved in cell cycle progression.
  • Reverse multidrug resistance (MDR): Some cancer cells develop resistance to chemotherapeutic drugs. Apatinib mesylate may help overcome this resistance by increasing the sensitivity of cancer cells to chemotherapy drugs [].

Source

Apatinib as an alternative therapy for advanced hepatocellular carcinoma - PMC - NCBI:

Ongoing research and clinical trials:

  • Non-small cell lung cancer (NSCLC): Studies have shown promising results for apatinib mesylate in treating NSCLC, both alone and in combination with other therapies [].
  • Breast cancer: Initial research suggests potential benefits of apatinib mesylate in breast cancer, particularly in terms of managing adverse effects and improving immune function after surgery [].
  • Nasopharyngeal carcinoma: Research indicates that apatinib mesylate combined with standard treatment regimens may improve survival outcomes in patients with nasopharyngeal carcinoma.

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

493.1784

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Apatinib

Dates

Modify: 2023-08-15

Explore Compound Types